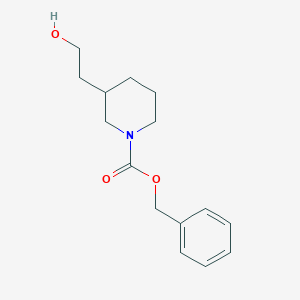

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWVPZLPLBICGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closure Reaction for 3-Hydroxypiperidine Synthesis

The foundational intermediate, 3-hydroxypiperidine, is synthesized via a ring-closure reaction. As detailed in CN106432059A, 5-halo-2-hydroxypentylamine halogen acid salt (e.g., 5-chloro-2-hydroxypentylamine hydrochlorate) undergoes cyclization in aqueous alkaline conditions. For example:

-

Reactants : 45.0 g of 5-chloro-2-hydroxypentylamine hydrochlorate dissolved in 100 mL water.

-

Conditions : Dropwise addition of 10.0 g NaOH in 40 mL water at 10–15°C, followed by heating to 40–50°C for 4 hours.

This method avoids expensive catalysts and leverages inorganic bases (e.g., NaOH, K₂CO₃) for cost-effective scalability. The reaction mechanism proceeds via nucleophilic substitution, where the halogen leaves, enabling amine-mediated cyclization.

N-Protection of 3-Hydroxypiperidine

To prevent unwanted side reactions during subsequent functionalization, the piperidine nitrogen is protected. Benzyl chloroformate (Cbz-Cl) is a preferred reagent for introducing the benzyloxycarbonyl (Cbz) group.

N-Acylation with Benzyl Chloroformate

In CN106432059A’s Example 3, 3-hydroxypiperidine reacts with benzyl chloroformate in dichloromethane under basic conditions:

-

Reactants : 20.0 g 3-hydroxypiperidine, 20.0 g benzyl chloroformate.

-

Conditions : Stirring in dichloromethane/water with 7.5 g NaOH at room temperature.

This step ensures regioselective protection while preserving the hydroxyl group for further modification.

Data Tables: Reaction Optimization and Yields

*Theorized step based on analogous reactions; †Estimated yield from similar alkylations.

Challenges in Stereoselective Synthesis

VulcanChem highlights the difficulty in controlling stereochemistry during hydroxyethyl group installation. For the (3S) configuration, asymmetric catalysis or chiral auxiliaries may be required. For example, Sharpless epoxidation or enzymatic resolution could enhance enantiomeric excess but remain unexplored in current literature.

Industrial Scalability and Cost Considerations

The patent route offers advantages for large-scale production:

-

Raw Material Accessibility : 5-halo-2-hydroxypentylamine salts are synthetically accessible from glutaraldehyde or pentanediol precursors.

-

Solvent Systems : Water and toluene minimize costs and simplify waste management.

-

Catalyst-Free : Avoiding transition-metal catalysts reduces purification demands.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the piperidine ring can be reduced to form secondary amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and catalysts for chemical reactions

Mechanism of Action

The mechanism of action of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the binding of the benzyl group to the catalytic site of the enzyme, leading to the inhibition of cholinesterase activity. This mechanism is particularly relevant in the context of neurological research and drug development .

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

Key Analogs :

Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (CAS Not Provided): Structural Difference: The hydroxyethyl group is at the 4-position instead of the 3-position. Impact: Positional isomerism affects steric interactions and binding affinity in receptor-ligand systems. For example, dopamine receptor antagonists often exhibit positional selectivity .

tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7): Structural Difference: The benzyl group is replaced with a tert-butyloxycarbonyl (Boc) protecting group. Impact: Boc groups are more stable under basic conditions but require acidic conditions for deprotection, whereas benzyl groups are cleaved via hydrogenolysis. This influences synthetic strategies .

Functional Group Modifications

Benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate (CAS 1219813-77-0):

- Structural Difference : The hydroxyethyl group is replaced with a bromoacetyl moiety.

- Impact : Bromine serves as a leaving group, making this compound reactive in nucleophilic substitution reactions. This contrasts with the hydroxyethyl derivative, which is more suited for oxidation or coupling reactions .

Benzyl 3-chloropiperidine-1-carboxylate (CAS 1353965-30-6): Structural Difference: A chlorine atom replaces the hydroxyethyl group. Chlorinated analogs are often explored for enhanced bioavailability .

Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7): Structural Difference: An ethoxy-oxopropanoyl ester is present at the 4-position. Impact: The ester group increases lipophilicity and may influence hydrolysis rates under physiological conditions compared to the hydroxyethyl group .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituent | logP (Predicted) | Water Solubility |

|---|---|---|---|---|---|

| Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | C15H21NO3 | 275.34 | 2-hydroxyethyl | ~1.2 | Moderate |

| Benzyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | C15H21NO3 | 275.34 | 2-hydroxyethyl (4-pos) | ~1.2 | Moderate |

| Benzyl 3-(2-bromoacetyl)piperidine-1-carboxylate | C15H18BrNO3 | 340.21 | Bromoacetyl | ~2.5 | Low |

| tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | 229.31 | 2-hydroxyethyl (Boc) | ~1.8 | Low |

Notes:

- The hydroxyethyl group reduces logP compared to halogenated or esterified analogs, enhancing aqueous solubility .

- Bromoacetyl derivatives exhibit higher molecular weights and lipophilicity, impacting membrane permeability .

Research and Application Insights

- Drug Development : Hydroxyethyl-substituted piperidines are key intermediates in dopamine receptor antagonists (e.g., VM-A-48 in ), where substituent position modulates receptor affinity .

- Protecting Group Strategies : Benzyl vs. tert-butyl groups dictate synthetic pathways. Benzyl deprotection is preferred in hydrogenation-sensitive contexts, while Boc groups are ideal for acid-stable intermediates .

Biological Activity

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzyl group and a hydroxyethyl group. Its molecular formula is with a molecular weight of approximately 275.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Olfactory System Interference : The compound has been shown to disrupt the olfactory system in insects, leading to an inability to recognize host cues, which suggests potential applications as an insect repellent.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, contributing to its therapeutic effects in neurological disorders.

1. Insecticidal Activity

This compound exhibits insect repellent properties by interfering with the olfactory receptors in insects. This mechanism could be exploited for developing new pest control agents.

2. Anticancer Properties

Recent studies have explored the compound's potential in cancer therapy. It has been noted for its ability to induce apoptosis in cancer cells and inhibit cell proliferation in various tumor models. For instance, derivatives of piperidine compounds have shown enhanced cytotoxicity against specific cancer cell lines compared to standard chemotherapy agents .

3. Neurological Applications

The compound has been investigated for its potential neuroprotective effects, particularly in Alzheimer's disease models. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline .

Case Study 1: Anticancer Activity

In a study examining piperidine derivatives, this compound was shown to enhance apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Neurological Effects

A research project focused on dual inhibitors for Alzheimer's disease identified that compounds similar to this compound exhibited significant inhibition of AChE, suggesting that these compounds could lead to improved cognitive function in affected individuals .

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperidine derivatives with benzyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is often used as a base to neutralize HCl byproducts . Reaction optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic steps to minimize side reactions.

- Solvent selection : THF offers better solubility for polar intermediates, while DCM simplifies purification.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in fluorinated analogs .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR to confirm regiochemistry and functional group integrity (e.g., hydroxyethyl and benzyloxycarbonyl groups) .

- LC-MS : High-resolution mass spectrometry (HRMS) for molecular weight validation and impurity profiling.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Q. How stable is this compound under varying storage conditions?

- Methodological Answer : Limited stability data exist, but general recommendations include:

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Key precautions from SDS reports include:

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (no acute toxicity data available, but structural analogs show respiratory sensitization potential) .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

- Methodological Answer : Discrepancies in SDS toxicity reports (e.g., "no known hazards" vs. "untested") necessitate:

- In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity.

- Metabolic profiling : Use hepatic microsomes to identify potential toxic metabolites via LC-MS/MS .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzyl piperidine carboxylates) to infer hazard potential .

Q. What strategies are recommended for studying the compound’s biological activity and target interactions?

- Methodological Answer : For medicinal chemistry applications:

- Target identification : Perform molecular docking studies with kinase or GPCR libraries (e.g., Schrödinger Suite) .

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify affinity for hypothesized targets (e.g., BTK in oncology) .

- SAR optimization : Modify the hydroxyethyl side chain to improve solubility or target engagement .

Q. How does stereochemistry influence the compound’s reactivity and bioactivity?

- Methodological Answer : The hydroxyethyl group’s stereochemical configuration (R/S) impacts:

- Synthetic yield : Diastereomeric ratios vary with chiral catalysts (e.g., Jacobsen’s catalyst in epoxidation) .

- Biological potency : Enantiomers may show divergent activity in receptor binding (e.g., IC differences >10-fold in kinase assays) .

Experimental design : - Chiral HPLC : Separate enantiomers and test individually in bioassays .

- X-ray crystallography : Resolve absolute configuration for structure-activity relationship (SAR) modeling .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer : Scaling issues include:

- Byproduct formation : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .

- Purification : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane mixtures) for cost-effective scale-up .

- Process analytics : Implement in-line FTIR or PAT (process analytical technology) to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.